Bicyclo[7.1.0]decan-2-one is a bicyclic organic compound characterized by its unique structure and properties. It belongs to the class of bicyclic ketones, which are compounds containing two fused rings and a carbonyl group (C=O). The molecular formula of bicyclo[7.1.0]decan-2-one is CHO, and its molecular weight is approximately 168.24 g/mol. This compound exhibits interesting chemical behavior due to the strain in its bicyclic structure.
Bicyclo[7.1.0]decan-2-one can be derived from various synthetic routes involving bicyclic precursors. It is classified under the broader category of bicyclic compounds, specifically those that contain a ketone functional group. The compound has been studied for its potential applications in organic synthesis and materials science.
The synthesis of bicyclo[7.1.0]decan-2-one typically involves several key steps:
One common method for synthesizing bicyclo[7.1.0]decan-2-one involves the use of photoredox catalysis, which promotes single-electron oxidation of bicyclic precursors, leading to the formation of radical cations that can further react to yield the target compound . Another approach utilizes transition metal-catalyzed reactions to facilitate the construction of the bicyclic structure while incorporating functional groups such as carbonyls.
Bicyclo[7.1.0]decan-2-one features a complex three-dimensional arrangement due to its fused ring system. The structural representation includes:
The compound's InChI (International Chemical Identifier) is provided as follows: InChI=1S/C10H16O/c1-2-4-6-9-8-10(9)7-5-3-1/h9-10H,1-8H2 .
Bicyclo[7.1.0]decan-2-one participates in various chemical reactions due to its reactive carbonyl group:
The mechanism by which bicyclo[7.1.0]decan-2-one reacts typically involves:
Bicyclo[7.1.0]decan-2-one exhibits specific physical characteristics:
The chemical properties include:
Bicyclo[7.1.0]decan-2-one has potential applications in various fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7